1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,3-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s ability to selectively target specific proteins is of great interest.
Comparison with Similar Compounds
1-(2,3-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with trifluoromethyl groups at different positions, which can affect its chemical reactivity and biological activity.
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one:
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Substituting chlorine with bromine can alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H7ClF6O |
---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(19)9(12)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-4,9H,1H3 |
InChI Key |
UKIRZKWZIYCEON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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